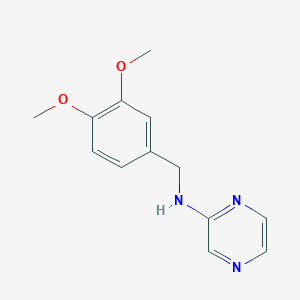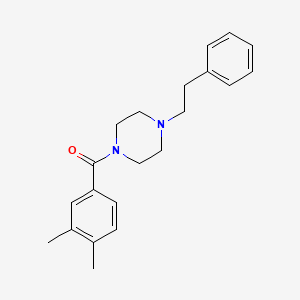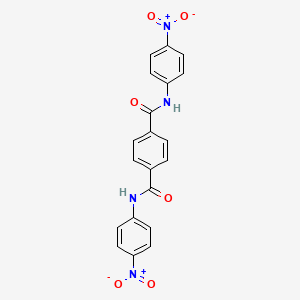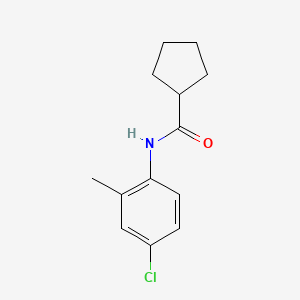![molecular formula C22H29NO3 B5171538 ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B5171538.png)
ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate, also known as ADMET, is a chemical compound that has gained significant attention in the field of medicinal chemistry. ADMET is a glycine derivative that possesses a unique structure, which makes it an attractive target for drug discovery and development.
Mécanisme D'action
The mechanism of action of ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has also been shown to modulate the expression of genes involved in inflammation and apoptosis, suggesting that it may have a broader range of therapeutic applications.
Biochemical and Physiological Effects:
ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has been shown to exhibit a range of biochemical and physiological effects, including inhibition of tumor cell growth, suppression of inflammation, and modulation of neurotransmitter release. ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has also been shown to have a low toxicity profile, making it a promising candidate for further preclinical and clinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has several advantages for lab experiments, including its ease of synthesis, low toxicity profile, and broad range of pharmacological activities. However, ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate is also challenging to work with due to its low solubility in aqueous solutions, which can limit its use in certain assays.
Orientations Futures
There are several potential future directions for research on ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate. One area of interest is the development of novel ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate analogs with improved pharmacological properties. Another area of focus is the investigation of ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate's potential use as a therapeutic agent for inflammatory disorders, such as rheumatoid arthritis, is an area of active research.
Méthodes De Synthèse
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate can be synthesized through a multistep process that involves the reaction of glycine with adamantane-1-carboxylic acid and 4-methylbenzoyl chloride. The synthesis of ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate is a challenging process that requires careful optimization of reaction conditions to achieve high yields and purity. The use of advanced analytical techniques such as NMR spectroscopy and HPLC is essential to ensure the quality of the synthesized compound.
Applications De Recherche Scientifique
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit a broad range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties. ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has also been investigated for its ability to modulate ion channels and neurotransmitter receptors, making it a promising candidate for the treatment of neurological disorders.
Propriétés
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-3-26-19(24)13-23-20(25)22-11-16-8-17(12-22)10-21(9-16,14-22)18-6-4-15(2)5-7-18/h4-7,16-17H,3,8-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHPHECIQVDUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816352 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171465.png)

![1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B5171481.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5171482.png)

![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5171494.png)
![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5171495.png)
![4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5171497.png)
![ethyl [5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5171498.png)

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5171518.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5171525.png)
![4-(4-chlorophenyl)-2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5171549.png)